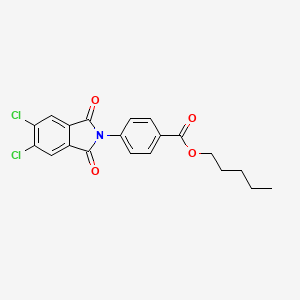![molecular formula C18H12Br2N4 B11539120 (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine](/img/structure/B11539120.png)
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine is a synthetic organic compound characterized by the presence of bromopyridine and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine typically involves the following steps:
Formation of the Imine Intermediate: The reaction begins with the condensation of 5-bromopyridine-2-carbaldehyde with 4-aminobenzaldehyde under acidic conditions to form the imine intermediate.
Coupling Reaction: The imine intermediate is then coupled with another molecule of 5-bromopyridine-2-carbaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromopyridine moieties make it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imine group allows for interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-Chloropyridin-2-YL)-1-{4-[(E)-[(5-chloropyridin-2-YL)imino]methyl]phenyl}methanimine
- (E)-N-(5-Fluoropyridin-2-YL)-1-{4-[(E)-[(5-fluoropyridin-2-YL)imino]methyl]phenyl}methanimine
Uniqueness
The uniqueness of (E)-N-(5-Bromopyridin-2-YL)-1-{4-[(E)-[(5-bromopyridin-2-YL)imino]methyl]phenyl}methanimine lies in its bromine atoms, which provide distinct reactivity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H12Br2N4 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-[4-[(5-bromopyridin-2-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C18H12Br2N4/c19-15-5-7-17(23-11-15)21-9-13-1-2-14(4-3-13)10-22-18-8-6-16(20)12-24-18/h1-12H |
InChI Key |
HCBCOXVARXYYQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=C(C=C2)Br)C=NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11539047.png)
![2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539049.png)

![2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B11539072.png)

![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(4-chlorophenoxy)acetohydrazide]](/img/structure/B11539082.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11539088.png)
![N-(4-{[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11539090.png)
![N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11539098.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11539111.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11539112.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11539117.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11539118.png)
![1-(Naphthalen-1-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11539119.png)
